molecular formula C17H13NO3 B7505568 4-(1,3-Benzoxazol-2-ylmethoxy)-2,3-dihydroinden-1-one

4-(1,3-Benzoxazol-2-ylmethoxy)-2,3-dihydroinden-1-one

Cat. No. B7505568
M. Wt: 279.29 g/mol
InChI Key: JKRDMIMRRBWYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Benzoxazol-2-ylmethoxy)-2,3-dihydroinden-1-one is a synthetic compound that has recently gained attention due to its potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of 4-(1,3-Benzoxazol-2-ylmethoxy)-2,3-dihydroinden-1-one involves binding to the catalytic domain of PARP and inhibiting its activity. This leads to the accumulation of DNA damage and ultimately cell death. This compound has been shown to be selective for PARP and does not inhibit other related enzymes.
Biochemical and Physiological Effects:
4-(1,3-Benzoxazol-2-ylmethoxy)-2,3-dihydroinden-1-one has been shown to induce cell death in cancer cells and sensitize them to chemotherapy. It also has potential neuroprotective effects in models of neurodegenerative diseases. However, this compound may also have off-target effects and further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1,3-Benzoxazol-2-ylmethoxy)-2,3-dihydroinden-1-one in lab experiments is its potency and selectivity for PARP. This makes it a valuable tool for studying the role of PARP in various biological processes. However, this compound may also have off-target effects and further studies are needed to fully understand its limitations.

Future Directions

There are several future directions for research on 4-(1,3-Benzoxazol-2-ylmethoxy)-2,3-dihydroinden-1-one. One direction is to further investigate its potential therapeutic applications in cancer and neurodegenerative diseases. Another direction is to develop more selective PARP inhibitors based on the structure of this compound. Additionally, this compound can be used as a tool to study the role of PARP in various biological processes, such as DNA repair and cell death pathways.

Synthesis Methods

The synthesis of 4-(1,3-Benzoxazol-2-ylmethoxy)-2,3-dihydroinden-1-one involves a series of chemical reactions. The starting material is 2,3-dihydroindene-1-one, which is reacted with 2-amino-phenol to form an intermediate product. This intermediate is then reacted with 2-bromoanisole to produce the final product, 4-(1,3-Benzoxazol-2-ylmethoxy)-2,3-dihydroinden-1-one.

Scientific Research Applications

4-(1,3-Benzoxazol-2-ylmethoxy)-2,3-dihydroinden-1-one has potential applications in various scientific research fields. It has been shown to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. This compound can be used to study the role of PARP in these processes and may have therapeutic potential in diseases such as cancer and neurodegenerative disorders.

properties

IUPAC Name

4-(1,3-benzoxazol-2-ylmethoxy)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-14-9-8-12-11(14)4-3-7-15(12)20-10-17-18-13-5-1-2-6-16(13)21-17/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRDMIMRRBWYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)OCC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.